
CID 78063603
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78063603” is a chemical entity with unique properties and potential applications in various fields. It is important to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78063603” involves specific reaction conditions and reagents. Detailed synthetic routes are essential for obtaining high purity and yield. The preparation methods may include various steps such as condensation, cyclization, and purification processes .
Industrial Production Methods: Industrial production of compound “this compound” requires scalable and cost-effective methods. Techniques such as continuous flow synthesis and large-scale batch reactions are employed to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78063603” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties .
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions may involve reducing agents such as sodium borohydride .
Major Products: The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Compound “CID 78063603” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “CID 78063603” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. Understanding these interactions is crucial for developing new applications and therapies .
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Each of these compounds has distinct characteristics, but compound “CID 78063603” stands out due to its specific reactivity and applications .
Properties
Molecular Formula |
AlV5 |
|---|---|
Molecular Weight |
281.689 g/mol |
InChI |
InChI=1S/Al.5V |
InChI Key |
AFRANXMPFYXQCU-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[V].[V].[V].[V].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


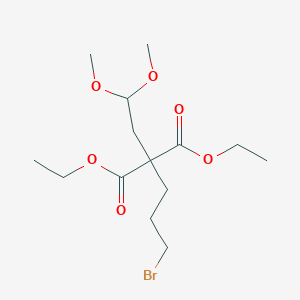
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)

![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)
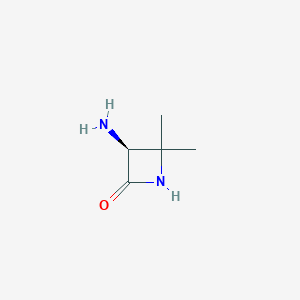

![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)
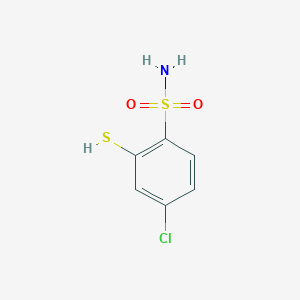
![1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522536.png)
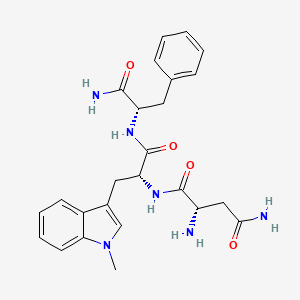
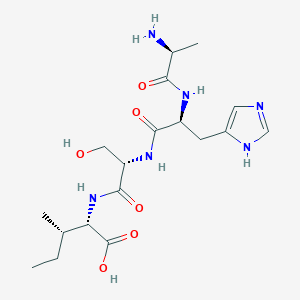
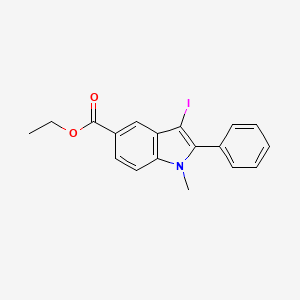
![2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12522549.png)
